Cas no 1052413-69-0 (N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride)
![N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride structure](https://www.kuujia.com/scimg/cas/1052413-69-0x500.png)
N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
- N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
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- Inchi: 1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H
- InChI Key: HJRBHBYWCNFTSR-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(=CC=1)CNC(C)C1=CC=CN1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 202
- Topological Polar Surface Area: 27.8
N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484994-1g |
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride |
1052413-69-0 | 97% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM484994-5g |
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride |
1052413-69-0 | 97% | 5g |
$*** | 2023-04-03 |
N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride (CAS No. 1052413-69-0): A Comprehensive Overview in Modern Chemical Biology
The compound N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride, identified by its CAS number 1052413-69-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, a hydrochloride salt, has garnered considerable attention due to its unique structural properties and promising applications in drug discovery and molecular pharmacology.
At the core of its molecular structure lies a synergistic combination of a fluorinated phenyl ring and a pyrrole moiety, which are well-documented for their ability to modulate biological pathways. The presence of the fluorine atom in the phenyl ring enhances the compound's metabolic stability and binding affinity, making it an attractive candidate for further investigation. The pyrrole ring, on the other hand, is known for its role in various bioactive molecules, contributing to the compound's potential pharmacological activity.
Recent studies have highlighted the compound's potential in addressing complex biological targets. For instance, research has indicated that derivatives of this class exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The hydrochloride form of this compound ensures better solubility and bioavailability, which are critical factors for its efficacy in therapeutic applications.
In the context of drug development, the structural features of N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride make it a versatile scaffold for designing novel therapeutics. The fluorine substituent allows for fine-tuning of pharmacokinetic properties, while the pyrrole moiety provides a scaffold for further chemical modifications. This flexibility has led to its exploration in various preclinical studies aimed at identifying new treatments for conditions such as cancer, autoimmune disorders, and central nervous system disorders.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets simultaneously. This polypharmacological approach has shown promise in overcoming drug resistance and achieving synergistic therapeutic effects. For example, studies have demonstrated that compounds with similar structural motifs can modulate both receptor signaling and intracellular pathways, leading to enhanced therapeutic outcomes.
The hydrochloride salt form of this compound also offers advantages in terms of formulation and administration. Its improved solubility compared to the free base form enhances oral bioavailability, making it more suitable for patient compliance. Additionally, the hydrochloride form provides better stability during storage and transportation, ensuring consistent quality throughout the supply chain.
From a synthetic chemistry perspective, the preparation of N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride involves sophisticated methodologies that highlight the advancements in organic synthesis. The introduction of fluorine into aromatic rings typically requires specialized reagents and conditions to achieve high yields and purity. Similarly, the functionalization of pyrrole rings demands careful selection of reaction partners to minimize side products.
The growing interest in fluorinated compounds stems from their unique electronic properties and their ability to influence molecular interactions at the atomic level. Fluorine atoms can alter electron distribution within a molecule, leading to changes in binding affinity and metabolic stability. This property has been exploited in medicinal chemistry to develop more potent and selective drugs.
In conclusion, N-[(4-Fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride (CAS No. 1052413-69-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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